molecular formula C14H18N2O5 B2442388 4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine CAS No. 288154-76-7

4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine

Cat. No. B2442388
CAS RN: 288154-76-7
M. Wt: 294.307
InChI Key: BYEPPQHPUKIUPM-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine is a chemical compound that belongs to the category of morpholine. It has a linear formula of C14H18N2O5 . The CAS Number for this compound is 288154-76-7 .


Molecular Structure Analysis

The molecular structure of 4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine is represented by the linear formula C14H18N2O5 . It has a molecular weight of 294.31 .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

The study of antioxidants, including substances like 4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine, is crucial across various fields such as food engineering, medicine, and pharmacy. Antioxidant activity determination is key for assessing the efficacy of compounds in inhibiting oxidation processes, which are involved in the pathogenesis of numerous diseases and the deterioration of food products. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been highlighted for their relevance in antioxidant analysis. These methods, based on spectrophotometry, offer insights into the antioxidant capacity of complex samples, including potentially those containing 4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine (Munteanu & Apetrei, 2021).

Nitrated Phenols in the Atmosphere

4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine, a nitrated phenol derivative, has implications in environmental chemistry, particularly concerning atmospheric chemistry and pollution. Research into the atmospheric occurrence, sources, and sinks of nitrophenols underscores the environmental impact of these compounds. This work reviews analytical techniques for nitrophenols and explores their formation through combustion processes and atmospheric reactions. Understanding the environmental fate of nitrated phenols like 4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine is crucial for assessing and mitigating their ecological impact (Harrison et al., 2005).

Pharmacological Interest of Morpholine Derivatives

4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine belongs to the class of morpholine derivatives, which have garnered interest for their broad spectrum of pharmacological activities. The morpholine moiety, present in various compounds, has been explored for its potential in drug development. This review highlights the pharmacological profiles of morpholine derivatives, including their roles in treating diverse conditions. The synthesis and application of morpholine and its analogues in medicinal chemistry offer valuable insights into the design of novel therapeutic agents (Asif & Imran, 2019).

Advanced Oxidation Processes in Environmental Remediation

The application of advanced oxidation processes (AOPs) for the degradation of environmental contaminants, including potentially 4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine, has been extensively reviewed. AOPs are effective in breaking down recalcitrant compounds in water and soil, leading to the detoxification of the environment. This review covers the mechanisms, by-products, and biotoxicity associated with AOPs, providing a comprehensive overview of their application in environmental remediation (Qutob et al., 2022).

properties

IUPAC Name

2-(2,6-dimethyl-4-nitrophenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-10-7-12(16(18)19)8-11(2)14(10)21-9-13(17)15-3-5-20-6-4-15/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEPPQHPUKIUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine

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